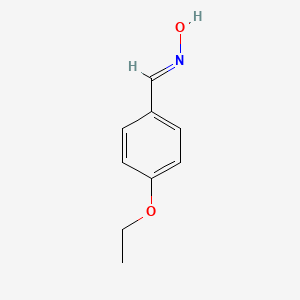

4-Ethoxybenzaldehyde oxime

Description

Overview of Benzaldehyde (B42025) Oximes in Organic Chemistry

Benzaldehyde oximes are organic compounds characterized by the formula R-CH=N-OH, where R is a phenyl group or a substituted phenyl group. They are typically crystalline solids and are fundamental in organic synthesis due to the versatile reactivity of the oxime functional group. ijprajournal.com The standard synthesis of these compounds involves the condensation reaction between a corresponding benzaldehyde and hydroxylamine (B1172632), often in the presence of a base. wikipedia.orgorientjchem.org This reaction is efficient and allows for the creation of a wide library of substituted benzaldehyde oximes. orientjchem.org

The chemical reactivity of benzaldehyde oximes is rich and varied. They can undergo several key transformations, including:

Beckmann Rearrangement: Under acidic conditions, oximes can rearrange to form the corresponding amides, a reaction of significant synthetic utility. wikipedia.org

Dehydration: The removal of water from an aldoxime yields a nitrile (R-C≡N), providing a direct route to this important functional group. wikipedia.org

Hydrolysis: Oximes can be hydrolyzed back to the parent aldehyde and hydroxylamine, making the oxime group a useful protecting group for aldehydes. wikipedia.org

Oxidation/Reduction: The oxime moiety can be oxidized to generate nitro compounds or reduced to form primary amines.

This inherent reactivity makes benzaldehyde oximes crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ijprajournal.com

Academic Significance of 4-Ethoxybenzaldehyde (B43997) Oxime as a Synthetic Intermediate and Reagent

4-Ethoxybenzaldehyde oxime (C₉H₁₁NO₂) is distinguished by the presence of an electron-donating ethoxy group at the para-position of the benzene (B151609) ring. This substitution influences the electronic nature of the molecule, impacting the reactivity of the oxime group and the aromatic ring. Its primary academic significance lies in its role as a versatile synthetic intermediate.

The general scaffold of 4-alkoxybenzaldehyde oximes is recognized as a key building block for the synthesis of novel heterocyclic compounds. For instance, research on the closely related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, highlights its function as a crucial intermediate for creating biologically active heterocycles like isoxazolines and isoxazoles. core.ac.uk The synthesis proceeds by using the oxime as a precursor, which can then undergo cycloaddition reactions to form these complex ring systems. core.ac.uk This demonstrates the value of the this compound framework in constructing molecules with potential pharmaceutical applications.

Furthermore, the oxime group itself is a reactive handle that can be transformed into other functionalities. Research has demonstrated that the core structure of 4-alkoxybenzaldehyde oxime can be readily derivatized. A notable example is the synthesis of 4-(2-(2-pyridinyloxy)ethoxy)benzaldehyde oxime, which serves as a platform for creating a large family of oxime ester derivatives. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 61096-94-4 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | White to off-white crystalline powder |

This data is compiled from publicly available chemical supplier information.

Research Trajectories and Potential Applications in Advanced Chemical Synthesis and Mechanistic Biology

Current research involving this compound and its analogs is advancing on several fronts, from the development of new bioactive molecules to fundamental studies of reaction mechanisms.

Advanced Chemical Synthesis: A significant research trajectory involves using the 4-alkoxybenzaldehyde oxime scaffold to create new compounds with potent biological activity. In one major study, researchers synthesized nineteen different oxime ester derivatives from a 4-alkoxybenzaldehyde oxime precursor. nih.gov These new compounds were screened for insecticidal and ovicidal activities, with several showing high efficacy. nih.gov This work underscores the potential of using this compound as a starting point for developing new agrochemicals.

Another area of application is in coordination chemistry. A complex derivative, 4-ethoxybenzaldehyde thiosemicarbazone glyoxime, and its metal complexes with nickel(II), copper(II), and cobalt(II) have been synthesized and characterized. nih.gov Studies showed that these complexes exhibit antimicrobial activity against certain Gram-positive bacteria and yeasts, opening a pathway for the development of new therapeutic agents. nih.govresearchgate.net

Table 2: Bioactivity of Selected Oxime Ester Derivatives Synthesized from a 4-Alkoxybenzaldehyde Oxime Intermediate

| Compound ID | Structure of Ester Group | Ovicidal Activity vs. H. armigera (100 µg/mL) |

|---|---|---|

| 5j | Cyclopropanecarbonyl | 100% |

| 5o | Butyryl | 100% |

| 5p | Isovaleryl | 100% |

| 5q | Pivaloyl | 100% |

| 5s | 2,2,3,3-Tetramethylcyclopropylcarbonyl | 100% |

Data sourced from a study on pyriproxyfen (B1678527) derivatives with an oxime ester group. nih.gov

Mechanistic Biology and Chemistry: Substituted benzaldehyde oximes are excellent models for studying complex reaction mechanisms, particularly in the field of photochemistry. Detailed investigations using laser flash photolysis have explored the photosensitized reactions of benzaldehyde oximes. acs.orgnih.gov These studies reveal that the reaction can proceed through two distinct pathways depending on the oxidation potential of the oxime. acs.org

Electron Transfer (ET) Pathway: For oximes with lower oxidation potentials, the reaction is initiated by an electron transfer to a sensitizer, forming an iminoxyl radical, which ultimately leads to the corresponding aldehyde as the major product. acs.orgnih.gov

Hydrogen Atom Transfer (HAT) Pathway: For oximes with higher oxidation potentials, a direct hydrogen atom transfer occurs, which also generates an iminoxyl radical. acs.org

These mechanistic studies are crucial for understanding how light-induced reactions can be controlled to favor specific products, a foundational concept in advanced organic synthesis and photoredox catalysis. The electronic properties conferred by the ethoxy group in this compound make it a relevant substrate for such fundamental investigations.

Structure

3D Structure

Propriétés

IUPAC Name |

(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWVABYZHRUUEC-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Kinetics

Conventional Synthesis Protocols

The most common and established method for preparing 4-Ethoxybenzaldehyde (B43997) oxime involves the direct reaction of the parent aldehyde with hydroxylamine (B1172632), typically supplied as hydroxylamine hydrochloride for stability. quora.com A weak base is often added to liberate the free hydroxylamine in situ, enabling it to act as a nucleophile. quora.com

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-Ethoxybenzaldehyde. The carbonyl carbon is susceptible to attack due to the polarization of the C=O bond, where the oxygen atom draws electron density, imparting a partial positive charge on the carbon. youtube.com The lone pair of electrons on the nitrogen atom of hydroxylamine is more nucleophilic than those on the oxygen atom due to nitrogen's lower electronegativity. chemtube3d.com

This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged alkoxide. The nitrogen atom, having donated its electron pair, becomes positively charged. This initial step results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). nih.gov This intermediate is typically unstable and not isolated. nih.gov

Following the formation of the hemiaminal intermediate, a molecule of water is eliminated to form the stable C=N double bond of the oxime. This dehydration step is generally the rate-determining step of the reaction and is facilitated by an acid catalyst. nih.gov

To maximize the yield and purity of 4-Ethoxybenzaldehyde oxime, careful control of reaction parameters such as molar ratios and solvent choice is crucial.

The stoichiometry of the condensation reaction is a 1:1 molar ratio between the aldehyde and hydroxylamine. However, in practice, it is common to use a slight excess of hydroxylamine hydrochloride to drive the reaction towards completion. This is particularly relevant if the aldehyde is more valuable or if the reaction equilibrium is unfavorable. Studies on the oximation of various aromatic aldehydes have shown that adjusting the molar ratios of the reactants and any necessary base or catalyst can significantly impact the reaction yield and time. asianpubs.org For instance, in a solvent-free synthesis of various aldoximes, an optimized molar ratio of aldehyde to hydroxylamine hydrochloride to sodium carbonate was found to be 1:1:1.5 to achieve high yields. asianpubs.org In another study involving an oxalic acid catalyst, a 1:1 molar ratio of benzaldehyde (B42025) to hydroxylamine hydrochloride was sufficient for a 95% yield. orientjchem.org

| Aromatic Aldehyde | Hydroxylamine HCl (eq.) | Base/Catalyst (eq.) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chlorobenzaldehyde | 1.0 | Na₂CO₃ (1.5) | 95 | asianpubs.org |

| 3-Chlorobenzaldehyde | 2.0 | Na₂CO₃ (1.5) | 90 | asianpubs.org |

| Benzaldehyde | 1.0 | Oxalic Acid (1.0) | 95 | orientjchem.org |

| 4-Chlorobenzaldehyde | 1.2 | Bi₂O₃ (0.6) | 96 | nih.gov |

The choice of solvent can significantly influence the rate and outcome of oxime formation. Polar protic solvents, such as ethanol (B145695) and methanol, are commonly employed for this reaction. wikipedia.org These solvents are effective at dissolving the reactants, particularly the hydroxylamine salt, and can participate in the proton transfer steps of the mechanism. quora.com Ethanol, specifically, serves as a good medium by facilitating the dissolution of 4-Ethoxybenzaldehyde and the hydroxylamine salt, and stabilizing the charged intermediates formed during the reaction. The use of aqueous solvent systems has also been explored in the context of green chemistry, providing an environmentally benign alternative. rsc.org The reaction rate and yield can vary depending on the solvent's polarity and its ability to mediate proton exchange.

| Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Methanol | Not Specified | 91 (E/Z Mixture) | wikipedia.org |

| Acetonitrile | 60 min | 95 | orientjchem.org |

| Water/1-Butanol | Not Specified | 85 (From Alkene) | rsc.org |

| tert-Butanol | Not Specified | Good (General) | organic-chemistry.org |

Optimization of Reaction Parameters

Temperature and Time Profile Studies (e.g., Reflux Conditions)

The conventional synthesis of this compound from 4-ethoxybenzaldehyde and a hydroxylamine salt, such as hydroxylamine hydrochloride, is typically performed under reflux conditions. The reaction temperature is dictated by the boiling point of the solvent used, commonly ethanol. Refluxing ensures that the reaction is maintained at a constant and sufficiently high temperature to proceed at a reasonable rate without the loss of solvent.

Studies on the synthesis of various aromatic oximes have shown that reaction times under conventional heating can range from 2 to 15 hours. For the synthesis of oximes from β-keto sulfones, conventional heating in refluxing ethanol required 2 hours to achieve yields of 72–80%. researchgate.net Another study on the oximation of various aldehydes and ketones reported reaction times of 55-90 minutes under reflux conditions in acetonitrile, achieving excellent yields. orientjchem.org While specific kinetic studies for this compound are not extensively detailed in the available literature, a typical laboratory-scale synthesis would involve monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Table 1: Representative Temperature and Time Profile for Conventional Synthesis of Aromatic Oximes

| Carbonyl Compound | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

| β-keto sulfones | Ethanol | ~78 (Reflux) | 2 | 72-80 researchgate.net |

| Benzaldehyde | Acetonitrile | ~82 (Reflux) | 1 | 95 orientjchem.org |

| Acetophenone | Acetonitrile | ~82 (Reflux) | 1.5 | 95 orientjchem.org |

This table presents data for similar compounds to illustrate typical reaction conditions.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound during its synthesis. The choice of base is crucial in neutralizing the hydrochloride salt of hydroxylamine, thereby liberating the free hydroxylamine to react with the aldehyde. Common bases include sodium acetate, sodium carbonate, and pyridine (B92270). The basicity and solubility of the chosen base can influence the reaction rate and equilibrium, thus affecting the final yield.

The stoichiometry of the reactants also plays a significant role. Using a slight excess of hydroxylamine hydrochloride and the base can help to drive the reaction to completion, ensuring that all of the 4-ethoxybenzaldehyde is converted to the corresponding oxime.

Purification of the final product is another critical step for obtaining a high yield of pure this compound. Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a common method to remove unreacted starting materials and by-products.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajgreenchem.comijacskros.com This technique offers advantages such as shorter reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. sphinxsai.comjocpr.comnih.gov

Optimized Microwave Protocols

The synthesis of oximes, including this compound, can be significantly expedited using microwave irradiation. A general protocol for the microwave-assisted synthesis of aromatic oximes involves irradiating a mixture of the aldehyde, hydroxylamine hydrochloride, and a base in a suitable solvent or under solvent-free conditions.

For instance, one study reports the conversion of aromatic aldehydes bearing electron-donating groups into their respective oximes under microwave irradiation at 100 W for 5 minutes. nih.govmdpi.com Another protocol for the microwave-assisted synthesis of β-keto sulfone oximes utilized microwave irradiation at 100 W and 90°C for 2 minutes, resulting in yields of 80–88%. researchgate.net These optimized protocols highlight the dramatic reduction in reaction time achievable with microwave heating.

Table 2: Optimized Microwave Protocols for the Synthesis of Oximes

| Substrate | Microwave Power | Temperature (°C) | Time (minutes) | Yield (%) |

| Aromatic Aldehydes | 100 W | Not specified | 5 | Not specified nih.gov |

| β-keto sulfones | 100 W | 90 | 2 | 80-88 researchgate.net |

This table presents data from general procedures for similar compounds.

Comparative Analysis with Conventional Methods

A comparative analysis between microwave-assisted synthesis and conventional heating methods for the preparation of oximes consistently demonstrates the superiority of the former in terms of reaction speed and often in yield.

The most significant advantage of microwave-assisted synthesis is the drastic reduction in reaction time. sphinxsai.com Reactions that take hours to complete using conventional reflux can often be accomplished in a matter of minutes under microwave irradiation. For the synthesis of β-keto sulfone oximes, the reaction time was reduced from 2 hours with conventional heating to just 2 minutes with microwave assistance. researchgate.net Similarly, other studies have reported the reduction of reaction times from hours to minutes for various organic transformations. sphinxsai.com

Table 3: Comparison of Reaction Times for Oxime Synthesis

| Synthetic Method | Typical Reaction Time |

| Conventional Heating (Reflux) | 1 - 15 hours researchgate.netsphinxsai.com |

| Microwave-Assisted Synthesis | 2 - 5 minutes researchgate.netnih.gov |

While microwave heating is significantly faster, the assessment of energy efficiency compared to conventional heating is more complex and depends on the specific equipment and reaction scale. acs.org Some studies suggest that for open-vessel reflux processing, microwave heating may consume more energy than conventional methods due to the energy conversion efficiency of the magnetron. researchgate.net

Scalability Aspects

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. Key aspects include process intensification, economic feasibility, and maintaining product quality at a larger scale.

Process Intensification: Traditional batch processing for oxime synthesis can be inefficient for large-scale production. Continuous flow chemistry offers a promising alternative for process intensification. kncv.nl The advantages of continuous flow reactors include superior thermal management of exothermic reactions, enhanced mixing control, and a larger operational window, which collectively contribute to safer, more efficient, and robust production processes. kncv.nl For the synthesis of pharmaceutical intermediates, continuous flow has been shown to significantly reduce reaction times and improve yields. beilstein-journals.org The implementation of a continuous flow process for this compound synthesis would involve pumping a solution of 4-ethoxybenzaldehyde and hydroxylamine, along with a suitable catalyst, through a heated reactor coil. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and higher throughput. rsc.org Case studies on the continuous flow synthesis of various active pharmaceutical ingredients (APIs) have demonstrated the potential for significant improvements in efficiency and cost-effectiveness. nih.govaurigeneservices.com

Techno-Economic Analysis: The economic viability of large-scale production is a critical factor. A techno-economic assessment of the synthesis process is essential to evaluate its commercial feasibility. nih.gov Such an analysis would consider the cost of raw materials (4-ethoxybenzaldehyde and hydroxylamine), energy consumption, capital expenditure for equipment (e.g., batch reactors vs. continuous flow systems), and downstream processing costs for purification. researchgate.net While batch processes may have lower initial capital costs, continuous flow manufacturing can lead to lower operating costs, reduced waste generation, and a smaller factory footprint. researchgate.net Studies comparing batch and flow chemistry for the production of several industrial pharmaceutical compounds have shown that continuous processes can be significantly more sustainable, with notable reductions in energy consumption, water usage, and carbon emissions. nih.gov

Catalytic Approaches to Oxime Formation

Catalysis plays a crucial role in the efficient and selective synthesis of oximes. Various catalytic systems, including Lewis acids, transition metal nanoparticles, and eco-friendly catalysts, have been developed to facilitate the condensation reaction between aldehydes and hydroxylamine.

Lewis Acid Catalysis in Oxime Amino Ether Synthesis

Lewis acids are known to catalyze a variety of organic transformations by activating electrophiles. In the context of oxime synthesis, Lewis acids can enhance the electrophilicity of the carbonyl carbon in 4-ethoxybenzaldehyde, thereby facilitating the nucleophilic attack of hydroxylamine. wikipedia.org This activation lowers the energy barrier for the reaction, leading to faster reaction rates and often allowing the reaction to proceed under milder conditions.

The mechanism of Lewis acid catalysis in oximation involves the coordination of the Lewis acid to the carbonyl oxygen, which withdraws electron density from the carbon atom and makes it more susceptible to nucleophilic attack. While the direct Lewis acid-catalyzed synthesis of this compound is a plausible and expected application of this principle, much of the recent research has focused on subsequent reactions of oximes. For instance, Lewis acids have been effectively employed in the synthesis of oxime amino ethers through the ring-opening of activated aziridines with aryl aldehyde oximes. This demonstrates the utility of Lewis acids in activating molecules for reactions involving the oxime functional group.

The choice of Lewis acid can influence the reaction's efficiency. Common Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) have been used in various organic reactions. wikipedia.org More specialized Lewis acids, including those based on titanium, have been shown to influence the selectivity of oxime formation in liquid-phase ammoximation, where a higher Lewis acidic strength of the active sites can suppress side reactions. researchgate.netrsc.org

| Lewis Acid Catalyst | Role in Oxime-Related Synthesis | Reference |

| Titanium-based Lewis acids | Influence selectivity in ammoximation to form oximes. | researchgate.netrsc.org |

| General Lewis Acids (e.g., AlCl₃, BF₃) | Activate carbonyl groups for nucleophilic attack. | wikipedia.org |

Transition Metal Nanoparticle Catalysis (e.g., Palladium) for Regioselective Synthesis

Transition metal nanoparticles, particularly those of palladium, have emerged as highly efficient catalysts for a variety of organic reactions, including the synthesis of oximes. The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites for catalysis.

A notable application is the regioselective synthesis of aryl oximes using palladium nanoparticles supported on aluminum oxyhydroxide (Pd/AlO(OH)). tandfonline.comtandfonline.com This catalytic system has been shown to effectively promote the condensation of various aryl aldehydes with hydroxylamine hydrochloride in a polar solvent mixture at room temperature, affording the corresponding oximes in high yields. tandfonline.comtandfonline.com A key advantage of this method is its high regioselectivity, leading exclusively to the oxime product without the formation of common byproducts like nitriles or amides. tandfonline.com

The stability and reusability of the catalyst are crucial for sustainable industrial applications. Heterogeneous palladium-based catalysts have demonstrated excellent reusability in the hydrogenation of oximes to amines, with some catalysts being recycled up to ten times without a significant loss in activity. rsc.orgresearchgate.net Similarly, palladium nanoparticle-implanted polymer membranes have been developed as reusable dip-catalysts for various cross-coupling reactions, showcasing their stability and potential for long-term use. rsc.org The catalyst's performance, including its stability, can be influenced by the support material and the method of nanoparticle preparation. researchgate.netacs.org

| Catalyst System | Substrate | Product | Key Features | Reference |

| Pd/AlO(OH) Nanoparticles | Aryl Aldehydes | Aryl Oximes | High regioselectivity, mild conditions, high yields. | tandfonline.comtandfonline.com |

| Heterogeneous Pd-based catalyst | Oximes | Amines | High activity, reusability (up to 10 times). | rsc.orgresearchgate.net |

| Pd Nanoparticle-implanted polymer | Various | Coupled Products | Reusable dip-catalyst, stable. | rsc.org |

Eco-Friendly Catalytic Systems (e.g., Hyamine in Aqueous Medium)

In line with the principles of green chemistry, there is a growing interest in developing catalytic systems that are environmentally benign. This includes the use of water as a solvent and employing catalysts that are non-toxic and recyclable.

One such eco-friendly system for the synthesis of aldoximes utilizes Hyamine®, a quaternary ammonium (B1175870) salt, as a phase-transfer catalyst in an aqueous medium. scispace.com This method has been successfully applied to the synthesis of various aldoximes, including 4-methoxybenzaldehyde (B44291) oxime (structurally similar to this compound), from the corresponding aldehydes and hydroxylamine hydrochloride at ambient temperature. scispace.com The major advantages of this approach are the high yields, short reaction times, ease of operation, and the use of water as a green solvent. scispace.com The reaction demonstrates chemoselectivity, with aldehydes reacting readily while ketones remain unreactive under the same conditions. scispace.com

Other green catalytic approaches for oxime synthesis include the use of natural acids as catalysts and solvent-free methods. ijprajournal.com For instance, the oximation of carbonyl compounds has been achieved by simply grinding the reactants with bismuth(III) oxide (Bi₂O₃) at room temperature, a method that minimizes waste and avoids the use of solvents. nih.gov These methods offer sustainable alternatives to traditional synthetic routes that often rely on hazardous organic solvents and harsh reaction conditions.

| Catalytic System | Reaction Conditions | Key Advantages | Reference |

| Hyamine® | Water, ambient temperature | High yields, short reaction time, eco-friendly. | scispace.com |

| Bismuth(III) oxide (Bi₂O₃) | Solvent-free, room temperature | Minimizes waste, simple, efficient. | nih.gov |

| Natural Acids | Aqueous medium | Use of renewable and non-toxic catalysts. | ijprajournal.com |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural determination of organic molecules. For 4-ethoxybenzaldehyde (B43997) oxime, NMR and IR spectroscopy are powerful tools to probe its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their spatial relationships.

The proton NMR (¹H NMR) spectrum of 4-ethoxybenzaldehyde oxime is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of the oxime proton (-NOH) is a particularly diagnostic feature. In analogous compounds like (E)-4-methoxybenzaldehyde oxime, this proton appears as a singlet around δ 8.11 ppm in CDCl₃. rsc.org A similar downfield shift is anticipated for the oxime proton in this compound, which is attributable to the deshielding effect of the adjacent C=N double bond and the electronegative oxygen atom.

The aromatic protons of the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the ethoxy group will likely resonate at a different frequency than the protons ortho to the C=NOH group due to their different electronic environments. For (E)-4-methoxybenzaldehyde oxime, the aromatic protons are observed as doublets at δ 7.52 (d, J = 8.7 Hz, 2H) and δ 6.91 (d, J = 8.7 Hz, 2H). rsc.org A similar pattern is expected for the title compound.

The ethoxy group will give rise to a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Oxime-H | ~8.1 | Singlet | - |

| Aromatic-H (ortho to C=NOH) | ~7.5 | Doublet | ~8.7 |

| Aromatic-H (ortho to -OC₂H₅) | ~6.9 | Doublet | ~8.7 |

| Methylene-H (-OCH₂-) | ~4.1 | Quartet | ~7.0 |

| Methyl-H (-CH₃) | ~1.4 | Triplet | ~7.0 |

Note: The predicted values are based on the analysis of structurally similar compounds.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom of the oxime group (C=NOH) is expected to resonate in the downfield region, typically around 150 ppm, as seen in (E)-4-methoxybenzaldehyde oxime where it appears at δ 150 ppm. rsc.org

The aromatic carbons will show four distinct signals. The carbon atom attached to the ethoxy group (C-O) will be shifted downfield due to the electronegativity of the oxygen atom. The quaternary carbon of the benzene ring attached to the oxime group will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical aromatic region of the spectrum. The two carbons of the ethoxy group will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=NOH | ~150 |

| Aromatic C-O | ~160 |

| Aromatic C-C=NOH | ~125 |

| Aromatic CH (ortho to C=NOH) | ~129 |

| Aromatic CH (ortho to -OC₂H₅) | ~115 |

| Methylene C (-OCH₂-) | ~64 |

| Methyl C (-CH₃) | ~15 |

Note: The predicted values are based on the analysis of structurally similar compounds.

The one-bond carbon-proton coupling constants (¹JCH) can provide subtle information about the electronic structure and hybridization of the C-H bonds. In the context of this compound, the ¹JCH values for the aromatic and aldehydic C-H bonds could be analyzed to understand the electronic effects of the substituents. Furthermore, studies of ¹JCH coupling constants in the presence of hydrogen-bonding solvents can offer insights into intermolecular interactions. For example, changes in the ¹JCH value of the C-H bond of the oxime group upon changing the solvent could indicate the involvement of this proton in hydrogen bonding with the solvent molecules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, N-O, and C-O functional groups.

A broad absorption band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. The C=N stretching vibration of the oxime is expected to appear in the range of 1620-1680 cm⁻¹. The N-O stretching vibration typically gives rise to an absorption band in the 930-960 cm⁻¹ region. The presence of the ethoxy group would be confirmed by the C-O-C stretching vibrations, which are typically observed in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (oxime) | 3100 - 3500 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N stretch (oxime) | 1620 - 1680 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O-C stretch (ether) | 1000 - 1250 |

| N-O stretch | 930 - 960 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides essential information regarding a molecule's mass, elemental composition, and fragmentation patterns. For this compound (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . scbt.com

In HRMS, the exact mass of the molecular ion ([M]+•) would be expected, confirming its elemental composition. Common fragmentation pathways for aromatic oximes may involve cleavage of the N-O bond, loss of water, or fragmentation of the ethoxy group. The McLafferty rearrangement is a potential fragmentation mechanism for related oxime ether ions.

| Ion | Formula | Expected Mass (m/z) | Description |

| [M]+• | C₉H₁₁NO₂ | 165.0790 | Molecular Ion |

| [M-OH]+ | C₉H₁₀NO | 148.0762 | Loss of hydroxyl radical |

| [M-C₂H₄]+• | C₇H₇NO₂ | 137.0477 | Loss of ethene from ethoxy group |

| [M-OC₂H₅]+ | C₇H₆NO | 120.0449 | Loss of ethoxy radical |

This interactive table presents plausible mass fragments for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic oximes typically exhibit absorption bands in the ultraviolet region resulting from π → π* transitions within the aromatic system and the C=N chromophore. For various aromatic oxime derivatives, these absorption maxima are observed in the range of 280-305 nm. researchgate.net It is expected that this compound would display a similar absorption profile, characteristic of its conjugated system.

X-ray Crystallography and Solid-State Structure

While a specific crystal structure for this compound is not available, analysis of closely related compounds like methoxybenzaldehyde oxime and 4-isobutoxybenzaldehyde (B95670) oxime provides significant insight into its likely solid-state conformation and packing. researchgate.net

Crystal Packing Analysis

The crystal packing of aromatic oximes is largely governed by hydrogen bonding and π–π stacking interactions. In related structures, molecules are often arranged in centrosymmetric dimers or extended chains via O—H···N hydrogen bonds. researchgate.net For instance, 4-isobutoxybenzaldehyde oxime forms dimers, while some methoxybenzaldehyde oximes form chains. researchgate.net These primary interactions, supplemented by weaker C—H···O and π–π interactions, contribute to the formation of a stable three-dimensional crystalline lattice.

| Compound | Crystal System | Space Group | Key Intermolecular Interaction |

| 4-isobutoxybenzaldehyde oxime researchgate.net | Monoclinic | P2₁/n | O—H···N hydrogen-bonded dimers |

| 2,4-dimethoxybenzaldehyde oxime | Monoclinic | P2₁/c | O—H···N hydrogen-bonded dimers |

| 2-methoxybenzaldehyde oxime | Monoclinic | P2₁/n | O—H···N hydrogen-bonded C(3) chains |

This interactive table compares the crystallographic data of compounds structurally related to this compound.

Hydrogen-Bonding Networks (e.g., O-H···N)

In the crystalline state, molecules of alkoxy-substituted benzaldehyde (B42025) oximes are interconnected through intermolecular hydrogen bonds, forming a stable supramolecular assembly. The primary interaction observed is the O-H···N hydrogen bond, which links neighboring molecules. In the analogue compound, 4-isobutoxybenzaldehyde oxime, this interaction results in the formation of dimeric structures. researchgate.net

The specific parameters of this hydrogen bond in the 4-isobutoxy analogue are a donor-acceptor distance (O···N) of 2.776(2) Å and a hydrogen-acceptor distance (H···N) of 1.895(2) Å, with a bond angle (∠OHN) of 156.14(1)°. researchgate.net These values are indicative of a moderately strong hydrogen bond. This bonding pattern connects two molecules in a pairwise fashion, creating a distinct dimeric motif. These dimers then serve as the fundamental building blocks of the larger three-dimensional crystal lattice, held together by weaker intermolecular forces. researchgate.net It is highly probable that this compound adopts a similar dimeric structure mediated by these characteristic O-H···N hydrogen bonds.

Geometric Parameters: Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound, inferred from its isobutoxy analogue, exhibits bond lengths and angles that are within standard ranges for similar organic compounds. researchgate.net The carbon-oxygen bond distances within the 4-isobutoxybenzaldehyde oxime molecule are reported to be between 1.359(1) Å and 1.434(1) Å. researchgate.net The nitrogen-oxygen bond length in the oxime group is 1.408(1) Å, while the nitrogen-carbon double bond (N=C) of the oxime is 1.276(1) Å, confirming its double bond character. researchgate.net

A detailed look at the selected geometric parameters for the analogue 4-isobutoxybenzaldehyde oxime is presented in the tables below, which can be considered representative for this compound.

Table 1: Selected Bond Lengths for 4-isobutoxybenzaldehyde oxime researchgate.net

| Bond | Length (Å) |

|---|---|

| N1-O2 | 1.408(1) |

| N1-C11 | 1.276(1) |

Table 2: Selected Hydrogen Bond Geometry for 4-isobutoxybenzaldehyde oxime researchgate.net

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| O-H···N | 0.82 | 1.895(2) | 2.776(2) | 156.14(1) |

(D = donor atom; A = acceptor atom)

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become an essential tool for the theoretical investigation of molecular systems. For 4-ethoxybenzaldehyde (B43997) oxime and its related compounds, DFT calculations offer a robust framework for predicting various molecular properties with a high degree of accuracy.

Geometry Optimization and Structural Parameters

Table 1: Representative Theoretical Structural Parameters of a Benzaldehyde (B42025) Oxime Moiety

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | 1.28 | C-C=N | 120.5 |

| N-O | 1.39 | C=N-O | 111.2 |

| O-H | 0.97 | N-O-H | 105.3 |

Note: These are typical values for a benzaldehyde oxime functional group and may vary in the specific context of 4-ethoxybenzaldehyde oxime.

Vibrational Frequency Analysis and Spectral Assignments

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of this compound, which can then be correlated with experimental spectral bands. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. For related oxime compounds, DFT has been successfully used to assign vibrational modes, including the characteristic O-H, C=N, and N-O stretching and bending vibrations. soton.ac.uk

Inelastic Neutron Scattering (INS) is a spectroscopic technique particularly sensitive to the vibrations of hydrogen atoms, making it ideal for studying methyl group rotations and other hydrogen-centric motions. For the related compound 4-ethoxybenzaldehyde, INS spectroscopy combined with periodic DFT calculations has been used to study its vibrational dynamics in the solid state. nih.govwikipedia.org In the absence of experimental data for 4-ethoxybenzaldehyde, a tentative crystal structure was computationally generated and evaluated. nih.govwikipedia.org The excellent agreement between the calculated and experimental INS spectra for similar compounds allows for confident assignment of the vibrational modes, including the low-frequency torsional vibrations. nih.govwikipedia.org

Crystal field splitting in organic molecular crystals arises from intermolecular interactions in the solid state, which can cause the splitting of vibrational modes that would be degenerate in the gas phase. While specific DFT calculations predicting the crystal field splitting for this compound have not been reported in the available literature, this phenomenon has been predicted and observed in other organic molecules, such as in the case of the dimethylamino group in crystalline 4-(dimethylamino)benzaldehyde. nih.gov Periodic DFT calculations are the appropriate theoretical tool to investigate such effects, as they explicitly account for the crystalline environment. researchgate.net

The rotation of the methyl group in the ethoxy substituent is a key dynamic feature of this compound. DFT calculations can be employed to determine the potential energy barrier hindering this internal rotation. mdpi.com This is achieved by performing a series of constrained geometry optimizations where the dihedral angle defining the methyl group's orientation is systematically varied. mdpi.com For the analogous 4-ethoxybenzaldehyde, torsional potential barriers for the methyl group have been derived from experimental frequencies obtained from INS spectra, with computational analysis indicating that intermolecular contributions may account for up to a third of the barrier height. nih.govwikipedia.org

Electronic Structure Analysis

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netnih.gov DFT calculations have been widely used to determine the HOMO-LUMO gap for various oxime derivatives. biointerfaceresearch.comucl.ac.uk For a derivative of this compound, the HOMO and LUMO analysis was reported as part of a broader computational study. researchgate.net This type of analysis helps in identifying the electron-donating and electron-accepting regions within the molecule.

Table 2: Representative Frontier Orbital Energies for a Benzaldehyde Oxime Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and are based on typical DFT calculations for similar aromatic oxime systems. The exact values for this compound will depend on the specific computational method and basis set used.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons to an appropriate acceptor.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons, which can act as an electron acceptor. A lower LUMO energy level suggests the molecule is more susceptible to accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density. The HOMO is expected to be localized over the electron-rich regions, such as the ethoxy group and the benzene (B151609) ring, while the LUMO would likely be centered on the electron-deficient oxime group and the aromatic ring, indicating the sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A key indicator of chemical reactivity, stability, and electronic properties. |

Natural Bond Orbital (NBO) Analysis for Electron Density and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This analysis provides detailed information about electron density distribution and the stabilizing effects of orbital interactions.

NBO analysis quantifies the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. The strength of these interactions is expressed as a second-order perturbation theory energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would identify key donor-acceptor interactions, such as those between the lone pairs on the oxygen atoms and the antibonding orbitals of the aromatic ring or the C=N bond.

Hyperconjugation Effects

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital into an adjacent empty or partially filled antibonding orbital. NBO analysis is the primary tool used to identify and quantify these effects.

In this compound, significant hyperconjugative interactions would be expected between:

The lone pair orbitals of the ethoxy oxygen atom (donor) and the π* antibonding orbitals of the benzene ring (acceptor).

The lone pair of the oxime nitrogen (donor) and the π* orbitals of the C=N bond and the aromatic ring (acceptor).

The σ bonds of the ethyl group (donor) and adjacent antibonding orbitals (acceptor).

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles.

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ethoxy and oxime groups, making them sites for electrophilic attack or hydrogen bonding. A region of positive potential (blue) would be expected around the hydroxyl hydrogen of the oxime group, identifying it as an acidic proton and a site for nucleophilic interaction.

Solvation Models and Tautomer Stability (e.g., PCM, SMD)

Oximes can exist in different tautomeric forms, such as the oxime-nitrone tautomerism. The relative stability of these tautomers can be significantly influenced by the surrounding solvent. Computational solvation models are used to predict these effects.

Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) simulate the solvent as a continuous medium with a defined dielectric constant. By performing geometry optimizations and energy calculations within this simulated solvent environment, it is possible to determine the relative stabilities of different tautomers. Polar solvents typically stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. A computational study on this compound would calculate the energies of its potential tautomers in the gas phase and in various solvents to predict how the equilibrium shifts in different environments.

Kinetic Isotope Effects (KIE) Modeling for Proton Transfer Steps

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Modeling the KIE is a powerful computational tool for elucidating reaction mechanisms, particularly for steps involving proton transfer, such as tautomerization.

By calculating the vibrational frequencies of the molecule and the transition state for a proton transfer reaction in both its normal and isotopically substituted (e.g., replacing hydrogen with deuterium) forms, the KIE can be predicted. A significant primary KIE value (typically > 2) provides strong evidence that the C-H (or O-H, N-H) bond is being broken in the rate-determining step of the reaction. For the tautomerization of this compound, KIE modeling could confirm the mechanism of intramolecular or solvent-assisted proton transfer.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), can predict the NLO properties of a molecule.

The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value (β) is indicative of significant NLO activity. Molecules with a π-conjugated system connecting an electron-donating group and an electron-accepting group often exhibit large β values due to efficient intramolecular charge transfer.

This compound possesses an electron-donating ethoxy group and a π-conjugated benzene ring, which could lead to NLO properties. Computational calculations would involve optimizing the molecular geometry and then computing the α and β tensors to predict its potential as an NLO material. The results are often compared to a standard NLO material like urea.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For this compound and its derivatives, MD simulations offer a window into the dynamic interactions that govern its properties in different environments.

The behavior of this compound in a condensed phase is significantly influenced by intermolecular forces. Computational studies on similar aromatic oximes have highlighted the importance of hydrogen bonding and other non-covalent interactions. In the crystal structure of related compounds like (E)-4-Nitrobenzaldehyde oxime, intermolecular O—H⋯N hydrogen bonds are a dominant feature, linking molecules into centrosymmetric dimers. researchgate.netnih.gov This type of interaction is also expected to be significant for this compound.

Molecular dynamics simulations performed on derivatives of benzaldehyde oxime have been used to analyze various intermolecular interactions. researchgate.net These studies help in identifying the reaction sites for electrophilic and nucleophilic attacks. researchgate.net For instance, the analysis of molecular electrostatic potential (MEP) plots can reveal the most electronegative regions, such as the phenyl ring and oxygen atoms, and the most electropositive regions, like the hydrogen atom of the oxime's OH group. researchgate.net Such insights are critical for understanding how the molecule interacts with itself and with other molecules in its vicinity.

Table 1: Key Intermolecular Interactions in Aromatic Oximes

| Interaction Type | Description | Significance |

|---|---|---|

| Hydrogen Bonding | The hydroxyl group (-OH) of the oxime acts as a hydrogen bond donor, while the nitrogen atom can act as an acceptor. | Crucial for the formation of dimers and larger molecular assemblies, influencing crystal structure and physical properties. researchgate.netnih.gov |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Contributes to the stability of the crystal lattice and influences solubility. |

To understand how a solute like this compound behaves in a solvent, particularly water, scientists use radial distribution functions (RDFs) derived from MD simulations. researchgate.net The RDF, denoted as g(r), describes how the density of a substance varies as a function of distance from a reference particle. researchgate.netdiva-portal.orgarxiv.org In the context of a solution, it provides a statistical picture of the solvent molecules' arrangement around the solute molecule.

MD simulations on derivatives of benzaldehyde oxime have been conducted to calculate RDFs and determine which atoms have the most pronounced interactions with water molecules. researchgate.net The RDF plot for the oxygen atom of the oxime's hydroxyl group and the hydrogen atoms of water, for example, would show a sharp peak at a short distance (around 1.75-1.80 Å), which is characteristic of a strong hydrogen bond. researchgate.net By analyzing the RDFs for different atoms of the this compound molecule, researchers can build a detailed map of its hydration shell, identifying which parts of the molecule are hydrophilic and how water molecules orient themselves to maximize favorable interactions. researchgate.net

Conformational Isomerism Studies (e.g., E/Z Isomerism of Oximes)

Oximes, including this compound, can exist as two geometric isomers, designated as E and Z, due to the restricted rotation around the carbon-nitrogen double bond (C=N). The relative stability and interconversion of these isomers are critical aspects of their chemistry, as different isomers can exhibit different physical properties and biological activities.

The synthesis of oximes often results in a mixture of E and Z isomers. researchgate.net Theoretical calculations are essential to understand the energetic differences between these forms and the barriers to their interconversion. Computational studies on similar molecules, such as p-methoxybenzaldehyde oximes, show that the E isomer is generally more stable than the Z isomer. researchgate.net For p-methoxybenzaldehyde oximes in a neutral state, the equilibrium constant KT = [E]/[Z] was found to be 8, indicating a clear preference for the E configuration. researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), are used to explore the mechanisms of E/Z isomerization. For oximes in an aqueous acidic environment, the isomerization process is not a simple rotation around the C=N bond but involves a more complex pathway. researchgate.net

Studies on acetaldoxime, a model system, suggest that acid-promoted E/Z isomerization in water proceeds through the formation of a protonated oxime-water adduct. researchgate.net This intermediate involves the creation of a new covalent bond between the oxime carbon and the water oxygen. researchgate.net Kinetic and equilibrium measurements on p-methoxybenzaldehyde oxime have confirmed that its isomerization and hydrolysis proceed through a common tetrahedral intermediate. researchgate.net At low acid concentrations, the attack of water on the protonated oxime is the rate-determining step. As acidity increases, this attack becomes faster, and E to Z isomerization can be observed as a distinct reaction competing with hydrolysis. researchgate.net

Table 2: Calculated Parameters for E/Z Isomerism of p-Methoxybenzaldehyde Oximes

| Parameter | Description | Value |

|---|---|---|

| KT | Equilibrium constant ([E]/[Z]) for the neutral oximes. | 8 researchgate.net |

| pKa (E-isomer) | Acid dissociation constant for the protonated E-isomer. | -0.55 researchgate.net |

| pKa (Z-isomer) | Acid dissociation constant for the protonated Z-isomer. | 0.80 researchgate.net |

| Activation Energy | Energy barrier for the formation of the protonated oxime-water adduct (for acetaldoxime model). | 14.2 kcal/mol researchgate.net |

These computational and theoretical findings provide a fundamental understanding of the molecular properties and reactivity of this compound and related compounds, guiding further research and application.

Chemical Transformations and Derivatization

Reactions of the Oxime Functionality

The carbon-nitrogen double bond and the N-OH group of the oxime are the primary sites of reactivity, enabling conversions to amines, esters, and other important chemical entities.

The reduction of the oxime group is a valuable synthetic route to primary amines. This transformation can be achieved using various reducing agents, with the choice of agent influencing the reaction's selectivity and efficiency.

Powerful hydride reagents such as Lithium aluminium hydride (LiAlH₄) are commonly employed for the reduction of oximes to their corresponding primary amines. However, LiAlH₄ is a highly reactive and non-selective reagent. A milder alternative, sodium borohydride (NaBH₄), is typically ineffective for reducing oximes on its own but its reactivity can be significantly enhanced by the addition of transition metal salts. For instance, systems like NaBH₄ combined with copper (II) sulfate or nano copper on charcoal have proven effective for the reduction of various aldoximes and ketoximes to amines. The reaction proceeds through an imine intermediate, which is further reduced to the primary amine. In some cases, depending on the substrate and reaction conditions, the formation of secondary amines as byproducts can occur.

| Reducing System | Substrate Type | Primary Product | Notes |

|---|---|---|---|

| LiAlH₄ | Aldoximes/Ketoximes | Primary Amine | Highly reactive, non-selective. |

| NaBH₄ / Copper (II) Sulfate | Aromatic Aldoximes | Primary & Secondary Amines | Convenient and inexpensive alternative to catalytic hydrogenation. |

| NaBH₄ / Nano Cu / Charcoal | Aldoximes/Ketoximes | Primary Amine | Efficient protocol with high to excellent yields. |

The hydroxyl group of the oxime can be esterified to form oxime esters. This derivatization is typically accomplished by reacting the oxime with a more reactive carboxylic acid derivative, such as an acid chloride, in the presence of a base. A study on the synthesis of esters from the related 3-ethoxy-4-hydroxybenzaldehyde oxime demonstrated that a series of oxime esters could be synthesized by esterification with various acid chlorides in the presence of triethylamine. This methodology is directly applicable to 4-Ethoxybenzaldehyde (B43997) oxime, allowing for the introduction of a wide range of acyl groups to the oxime oxygen.

| Oxime | Acylating Agent | Base | Product |

|---|---|---|---|

| 4-Ethoxybenzaldehyde oxime | Aliphatic/Aromatic Acid Chloride | Triethylamine | 4-Ethoxybenzaldehyde O-acyl oxime |

The oxime functionality is susceptible to several other important synthetic transformations beyond reduction and esterification. These reactions provide pathways to different functional groups and molecular structures.

Beckmann Rearrangement : When treated with acid catalysts, such as nickel salts, benzaldehyde (B42025) oxime undergoes the Beckmann rearrangement to form benzamide. This reaction involves the migration of the group anti-periplanar to the oxime hydroxyl group to the nitrogen atom.

Dehydration : The dehydration of this compound leads to the formation of 4-ethoxybenzonitrile. This transformation effectively converts the aldehyde functionality, via the oxime, into a nitrile group.

Hydrolysis : Under hydrolytic conditions, the oxime can be cleaved to regenerate the parent carbonyl compound, 4-ethoxybenzaldehyde.

Halogenation : Reaction of benzaldehyde oxime with N-chlorosuccinimide (NCS) in a solvent like DMF results in the formation of benzohydroximoyl chloride, where the hydrogen on the oxime-bearing carbon is replaced by chlorine.

Reactions at Other Functional Groups

While the oxime is often the primary site of reactivity, transformations can also be directed towards other parts of the this compound molecule or its synthetic precursors.

The synthetic precursor to 4-ethoxybenzaldehyde, 4-ethoxybenzyl alcohol, possesses a primary alcohol group that can be oxidized. The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. For the closely related 4-methoxybenzyl alcohol, environmentally friendly oxidation systems have been studied, utilizing hydrogen peroxide as the oxidant in a phase transfer catalysis system with sodium tungstate as a co-catalyst. This method allows for the controlled oxidation of the alcohol to the aldehyde with high selectivity.

Introducing substituents such as nitro or halogen groups onto the aromatic ring of 4-ethoxybenzaldehyde or its oxime is governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents already present on the ring determine the position of the incoming electrophile.

The ethoxy group (-OEt) is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the aldehyde (-CHO) and oxime (-CH=NOH) groups are deactivating and meta-directing because they withdraw electron density from the ring. In a molecule with competing directors like 4-ethoxybenzaldehyde, the strongly activating ortho, para-directing ethoxy group dominates. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur at the positions ortho to the ethoxy group (C3 and C5). Synthetically, it is often more practical to perform such substitutions on the more stable parent aldehyde before converting it to the oxime. For example, 4-nitrobenzaldehyde can be readily converted to 4-nitrobenzaldehyde oxime by reaction with hydroxylamine (B1172632) hydrochloride. nih.gov

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OCH₂CH₃ (Ethoxy) | Activating | Ortho, Para |

| -CH=NOH (Oxime) | Deactivating | Meta |

Role as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile and valuable building block in organic synthesis, primarily due to the reactivity of the oxime functional group. This moiety can be transformed through various reaction pathways to construct more complex molecular architectures, particularly heterocyclic systems and coordination complexes. Its utility stems from its capacity to act as a precursor to reactive intermediates like nitrile oxides and its ability to function as a ligand for transition metals.

Precursor to Nitrogen-Containing Heterocycles (e.g., Isoxazolines, Isoxazoles)

A significant application of this compound in synthetic chemistry is its role as a precursor for nitrogen-containing heterocycles, specifically isoxazoles and isoxazolines. The synthesis of these five-membered rings is commonly achieved through a 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.netresearchgate.net In this process, the aldoxime is not the direct reactant but is converted in situ into a highly reactive nitrile oxide intermediate.

The general mechanism involves the oxidation of the aldoxime, such as this compound, to form the corresponding 4-ethoxybenzonitrile oxide. This species then readily reacts with a dipolarophile, such as an alkene or an alkyne, to yield the desired heterocyclic ring. core.ac.uk

Reaction with Alkenes : The [3+2] cycloaddition of a nitrile oxide with an alkene produces a 2-isoxazoline ring.

Reaction with Alkynes : The corresponding reaction with an alkyne yields a fully aromatic isoxazole (B147169) ring.

Various reagents can be employed to facilitate the initial oxidation of the aldoxime to the nitrile oxide. Hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (Koser's reagent), are effective for this transformation, proceeding under mild, room-temperature conditions. core.ac.uk The reaction of an aldoxime with an unsaturated substrate in the presence of such an oxidizing agent provides an efficient route to various isoxazole products. core.ac.uk While direct studies specifying this compound are not prevalent, the reactivity is well-established for structurally similar compounds. For instance, the reaction of 4-methoxybenzaldehyde (B44291) oxime, a close analog, demonstrates this transformation effectively.

Table 1: Representative Synthesis of an Isoxazole Derivative from a Substituted Benzaldehyde Oxime Analog

| Reactant 1 | Reactant 2 | Oxidizing Agent | Product | Yield |

|---|

This synthetic strategy highlights the utility of this compound as a stable precursor that can be readily converted into a reactive intermediate for the construction of valuable heterocyclic scaffolds found in many pharmaceutical agents. core.ac.uk

Intermediate in Purine Derivative Synthesis

The structural motif of 4-ethoxybenzaldehyde is utilized in the synthesis of complex heterocyclic systems such as purines. Purines are fundamental components of nucleic acids and are prevalent in a wide range of biologically active molecules. pharmaguideline.com Synthetic routes to purine derivatives often involve the construction of the imidazole ring onto a pre-existing pyrimidine core. google.com

In this context, aldehyde derivatives are key reactants. Research has demonstrated a synthetic method for 2,9-(substituted-phenyl)-8-oxo-7H-purine-6-carboxamide derivatives where 4-ethoxybenzaldehyde is a crucial component for building part of the purine skeleton. rsc.org A urea derivative formed from the condensation of 2-methoxyphenyl isocyanate and diaminomaleonitrile is treated with 4-ethoxybenzaldehyde to synthesize the final purine derivatives. rsc.org

Furthermore, the oxime functional group itself is a direct precursor in certain purine synthesis strategies. Aromatic ortho-aminocarboximes are valuable intermediates for preparing fused pyrimidine mono-N-oxides through cyclization. mdpi.com More specifically, 7-substituted purines can be efficiently synthesized from 4-aminoimidazole-5-carbaldehyde oxime precursors. mdpi.com This demonstrates that the oxime functionality, as present in this compound, is a viable chemical handle for the cyclization step that forms the imidazole portion of the purine ring. Although this specific compound is not directly cited as a starting material in major purine synthesis pathways like the Traube synthesis, its constituent parts—the aldehyde group and the oxime—are both established functionalities for constructing the purine ring system. rsc.orgmdpi.com

Synthesis of Coordination Complexes (e.g., Ni(II), Cu(II), Co(II) Complexes)

Oxime and oximato groups are excellent ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals, including nickel(II), copper(II), and cobalt(II). at.uaijcce.ac.ir this compound, with its nitrogen and oxygen donor atoms, can participate in the formation of such coordination compounds, exhibiting specific ligand behaviors and geometries.

This compound can coordinate to a metal center in several ways. In its neutral form (as an oxime), it typically coordinates through the nitrogen atom. Upon deprotonation of the hydroxyl group under basic conditions, it forms an oximato anion, which can then coordinate through both the nitrogen and oxygen atoms, acting as a bidentate chelating ligand. This chelation enhances the stability of the resulting metal complex.

The coordination versatility of oxime-based ligands allows them to form not only simple mononuclear complexes but also more complex polynuclear structures where the oximato group acts as a bridge between two or more metal centers. nih.govmdpi.com The phenyl and ethoxy groups of the ligand also influence the steric and electronic properties of the resulting complex, affecting its solubility, stability, and reactivity.

Four-coordinate metal complexes can adopt either a tetrahedral or a square-planar geometry. For d⁸ metal ions like Ni(II) and Cu(II), the formation of square-planar complexes is common, particularly with strong-field ligands or ligands that impose steric constraints favoring planarity. ijcce.ac.ir

Oxime-containing ligands frequently lead to the formation of square-planar complexes with Ni(II) and Cu(II). asianpubs.orgnih.gov X-ray crystal structure determination of a mononuclear Ni(II) complex with a ligand structurally analogous to this compound (specifically, 1-[4-((E)-4-methoxyl-2-hydroxybenzylidene)]oxime) confirmed a square-planar geometry. asianpubs.org In this complex, the central Ni(II) atom is four-coordinated by the phenolate oxygen atoms and the imine nitrogen atoms from two deprotonated oxime-type ligands. asianpubs.org This arrangement is typical for Ni(II) complexes with bidentate N,O-donor ligands. Similarly, many Cu(II) complexes with Schiff base oxime ligands also exhibit square-planar or distorted square-planar geometries. nih.gov Cobalt(II) complexes can also adopt square-planar geometries, especially with rigid multidentate ligands like porphyrins or certain Schiff bases. researchgate.net

Table 2: Common Geometries of Metal(II) Complexes with Oxime-Type Ligands

| Metal Ion | d-Electron Count | Typical Coordination Geometry | Notes |

|---|---|---|---|

| Ni(II) | d⁸ | Square-Planar | Often diamagnetic. Can also be octahedral (paramagnetic). asianpubs.org |

| Cu(II) | d⁹ | Distorted Square-Planar / Square-Pyramidal | Jahn-Teller distortion often leads to deviation from perfect square-planar geometry. nih.gov |

Advanced Applications in Chemical Research

Investigation of Enzyme Inhibition Mechanisms

While direct extensive studies on 4-Ethoxybenzaldehyde (B43997) oxime are specific, the body of research on related benzaldehydes and oximes provides a strong framework for understanding its potential enzyme inhibition mechanisms. The primary targets for compounds with this structure are metalloenzymes and esterases.

One of the most relevant enzyme targets is tyrosinase, a copper-containing enzyme essential for melanogenesis. Research on various 4-substituted benzaldehydes has elucidated their role as tyrosinase inhibitors. Anisaldehyde (4-methoxybenzaldehyde), a close structural analog of 4-ethoxybenzaldehyde, is a known noncompetitive inhibitor of mushroom tyrosinase. The mechanism is believed to involve interaction with the copper ions in the enzyme's active site. Studies suggest that 4-alkoxybenzaldehydes with bulky substituents can act as full inhibitors. nih.govdss.go.th The ethoxy group in 4-Ethoxybenzaldehyde oxime, being bulkier than a methoxy (B1213986) group, suggests it could be an effective inhibitor, potentially binding within the enzyme's active site and disrupting the catalytic cycle.

Another significant area of investigation for oxime-containing compounds is the reactivation of acetylcholinesterase (AChE), an enzyme vital for nerve function that is inhibited by organophosphorus compounds. Oximes are primarily known as reactivators, using their nucleophilic properties to displace the organophosphate from the enzyme's active site. researchgate.netnih.gov However, due to their affinity for the AChE active site, they can also act as weak, reversible inhibitors. mmsl.cz The inhibitory action of an oxime depends on its structure, which dictates its ability to fit within the active site gorge. mmsl.czresearchgate.net Therefore, this compound could be investigated for its potential dual role as both a weak inhibitor of native AChE and a potential reactivator of inhibited AChE.

| Compound | Inhibition Type | IC₅₀ (Diphenolase Activity) | Reference |

|---|---|---|---|

| Anisaldehyde (4-Methoxybenzaldehyde) | Noncompetitive | 0.32 mM | dss.go.th |

| 4-Chlorobenzaldehyde | Partial Noncompetitive | 175 µM | nih.gov |

| 4-Nitrobenzaldehyde | Noncompetitive (Full) | 1846 µM | nih.gov |

Probing Biochemical Pathways through Molecular Interaction Studies

By inhibiting key enzymes, this compound can serve as a molecular probe to study complex biochemical pathways. Its interaction with tyrosinase, for instance, allows researchers to investigate the regulation of the melanogenesis pathway, which is crucial in understanding pigmentation disorders and the browning of fruits. dss.go.thmdpi.com

Similarly, its potential interactions with acetylcholinesterase are relevant for studying cholinergic neurotransmission. The balance of acetylcholine (B1216132) is critical for cognitive function and neuromuscular control, and molecules that interact with AChE are valuable tools for dissecting these processes. nih.gov

Molecular interaction studies, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses, have been performed on complex oximes containing the this compound moiety. researchgate.net These computational methods help to identify the reactive sites on the molecule. For this compound, the oxygen and nitrogen atoms of the oxime group and the oxygen of the ethoxy group are identified as electronegative regions capable of forming hydrogen bonds and coordinating with metal ions, which is fundamental to their interaction with enzyme active sites. researchgate.net

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design and understanding enzymatic interactions at a molecular level.

Docking studies on various oxime derivatives have successfully identified key interactions within the binding sites of enzymes like aldose reductase and carbonic anhydrase. mdpi.comnih.gov These studies typically reveal that the stability of the ligand-protein complex is maintained by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the oxime's -OH group can act as a hydrogen bond donor, while the nitrogen can act as an acceptor. The aromatic ring can participate in π-π stacking with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in a receptor's binding pocket.

A molecular docking study on a more complex molecule containing the 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime structure was conducted to investigate its binding affinity, suggesting it could be a lead compound for developing new anti-cancer drugs. researchgate.net This demonstrates the direct applicability of docking techniques to molecules of this class.

| Parameter | Finding | Significance |

|---|---|---|

| Binding Energy | -7.5 to -11.9 kcal/mol | Indicates strong, stable binding to the target protein. plos.org |

| Key Interacting Residues | Gln92, Thr199, Thr200, Phe131 | Identifies specific amino acids crucial for anchoring the compound in the active site. nih.gov |

| Types of Interactions | Hydrogen Bonds, π-π Stacking | Defines the chemical nature of the binding forces. nih.govplos.org |

Note: This table is illustrative of typical docking results for oxime-based inhibitors and is based on findings from related compounds.

The data gathered from enzyme inhibition and molecular docking studies are crucial for identifying potential lead compounds for drug development. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to achieve better efficacy.

Based on its potential for tyrosinase inhibition, this compound could be a lead compound for developing agents that treat hyperpigmentation or prevent browning in food products. mdpi.com Its structural relation to known acetylcholinesterase reactivators makes it a candidate for further investigation as an antidote for organophosphate poisoning. nih.gov Furthermore, docking studies on a closely related structure have already pointed towards its potential as a starting point for new anti-cancer agents. researchgate.net The process involves using the initial compound as a scaffold and synthesizing derivatives to improve binding affinity, selectivity, and pharmacokinetic properties.

Materials Science Applications

In materials science, the focus is on designing and discovering new materials with useful properties. The reactivity of the oxime group makes this compound a valuable building block in polymer chemistry.

This compound can serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The oxime functional group can participate in "click chemistry" reactions or form dynamic covalent bonds. For example, oximes can react with isocyanates to form oxime-carbamate linkages, which can be used to create poly(oxime-urethanes). These materials are of interest because the oxime-carbamate bond can be reversible under certain conditions (e.g., heat), allowing the polymer to be healable or recyclable.